2-(Azepan-1-yl)-N-hydroxybenzimidamide
Overview
Description
2-(Azepan-1-yl)-N-hydroxybenzimidamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of “2-(Azepan-1-yl)-N-hydroxybenzimidamide” is the estrogen receptor . This compound is a third-generation selective estrogen receptor modulator (SERM) . The estrogen receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics.
Mode of Action
“this compound” interacts with its targets by selectively modulating the estrogen receptor . As a SERM, it acts as an agonist or antagonist of the estrogen receptor in different tissues . This selective action allows it to provide the beneficial effects of estrogen in certain tissues while avoiding the negative effects of estrogen in others.
Biochemical Pathways
As a serm, it is known to influence the estrogen receptor pathway . This can lead to downstream effects such as the regulation of gene expression and protein synthesis, which can impact various biological processes including cell growth, differentiation, and apoptosis.
Result of Action
The molecular and cellular effects of “this compound” are largely dependent on its selective modulation of the estrogen receptor . By selectively binding to estrogen receptors in different tissues, it can induce a variety of cellular responses, potentially leading to therapeutic effects such as the prevention of postmenopausal osteoporosis .
Properties
IUPAC Name |
2-(azepan-1-yl)-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(15-17)11-7-3-4-8-12(11)16-9-5-1-2-6-10-16/h3-4,7-8,17H,1-2,5-6,9-10H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWONBUTHBCATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=CC=CC=C2/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.